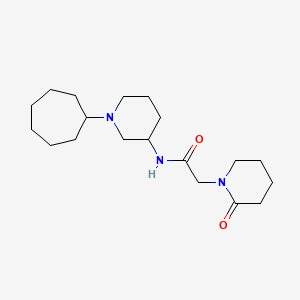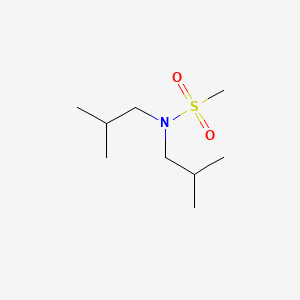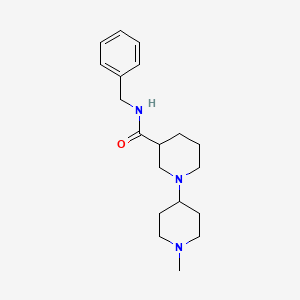![molecular formula C20H27N3O4S B5973599 methyl (2S)-1-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B5973599.png)
methyl (2S)-1-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-1-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a pyrrolidine ring, and an ethylsulfonyl group, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-1-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the ethylsulfonyl group and the phenylethyl group. The final step involves the formation of the pyrrolidine ring and the esterification to form the carboxylate group. Common reagents used in these reactions include sulfonyl chlorides, phenylethyl bromides, and pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to the requirements of each reaction step .
化学反应分析
Types of Reactions
Methyl (2S)-1-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, imidazoline derivatives, and substituted phenylethyl compounds.
科学研究应用
Methyl (2S)-1-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (2S)-1-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The ethylsulfonyl group and the imidazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Methyl 2-phenylethyl sulfide: Shares the phenylethyl group but lacks the imidazole and pyrrolidine rings.
Methyl (2-phenylethynyl)phenyl sulfane: Contains a phenylethynyl group instead of the phenylethyl group.
Methyl (2-phenylethynyl)phenyl selane: Similar to the previous compound but with a selenium atom instead of sulfur.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential for use in various scientific fields make it a compound of significant interest .
属性
IUPAC Name |
methyl (2S)-1-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-3-28(25,26)20-21-14-17(15-22-12-7-10-18(22)19(24)27-2)23(20)13-11-16-8-5-4-6-9-16/h4-6,8-9,14,18H,3,7,10-13,15H2,1-2H3/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAFXHDLIYYUGX-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CN3CCCC3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CN3CCC[C@H]3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N,3,5-tetramethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5973516.png)
![2-({2-[4-(butan-2-yl)phenyl]quinolin-4-yl}carbonyl)-N-methylhydrazinecarbothioamide](/img/structure/B5973522.png)
![1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B5973535.png)
![ethyl 3-{[(1H-indazol-3-ylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5973542.png)
![N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-1,1-cyclopropanedicarboxamide](/img/structure/B5973551.png)

![4-({(E)-2-[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDEN]HYDRAZONO}METHYL)-1,3-BENZENEDIOL](/img/structure/B5973573.png)
![2-[4-[[[1-[2-(4-Chlorophenyl)ethyl]piperidin-3-yl]methyl-methylamino]methyl]phenoxy]ethanol](/img/structure/B5973575.png)

![[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1-oxidopyridin-1-ium-4-yl)methanone](/img/structure/B5973593.png)
![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)

![1-[2-[(2,1,3-Benzothiadiazol-5-ylmethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5973616.png)
![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)
